

An In-depth Technical Guide to the EAAT2 Modulator GT 949

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Compound of Interest

Compound Name: GT 949

Cat. No.: B1672416

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Executive Summary: **GT 949** is a novel small molecule identified as a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter-2 (EAAT2).^{[1][2]} EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in numerous neurological disorders.^{[3][4]} Preclinical research has demonstrated that **GT 949** enhances the maximal transport rate of glutamate without affecting the transporter's affinity for its substrate. This activity translates to neuroprotective effects in cellular models of glutamate-induced excitotoxicity. However, recent studies have presented conflicting data, failing to reproduce the EAAT2 activation, which necessitates further investigation. This document provides a comprehensive technical overview of **GT 949**, summarizing its chemical properties, mechanism of action, efficacy data, and the detailed experimental protocols used in its evaluation.

Introduction: Glutamate Homeostasis and the Role of EAAT2

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS). Its precise regulation is critical for normal synaptic transmission, plasticity, and overall neuronal health. Dysfunction in glutamate clearance leads to its accumulation in the synapse, overstimulation of glutamate receptors (particularly NMDA receptors), and subsequent neuronal damage or death—a phenomenon known as excitotoxicity.

The excitatory amino acid transporter (EAAT) family plays a pivotal role in maintaining low extracellular glutamate concentrations. Of the five subtypes, EAAT2 (also known as GLT-1 in

rodents) is predominantly expressed on astrocytes and is responsible for approximately 90% of all glutamate uptake in the brain. Consequently, enhancing EAAT2 function is a promising therapeutic strategy for neurological conditions associated with excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases. **GT 949** emerged from virtual screening efforts as a potential therapeutic agent designed to selectively enhance EAAT2 activity.

Compound Profile: GT 949

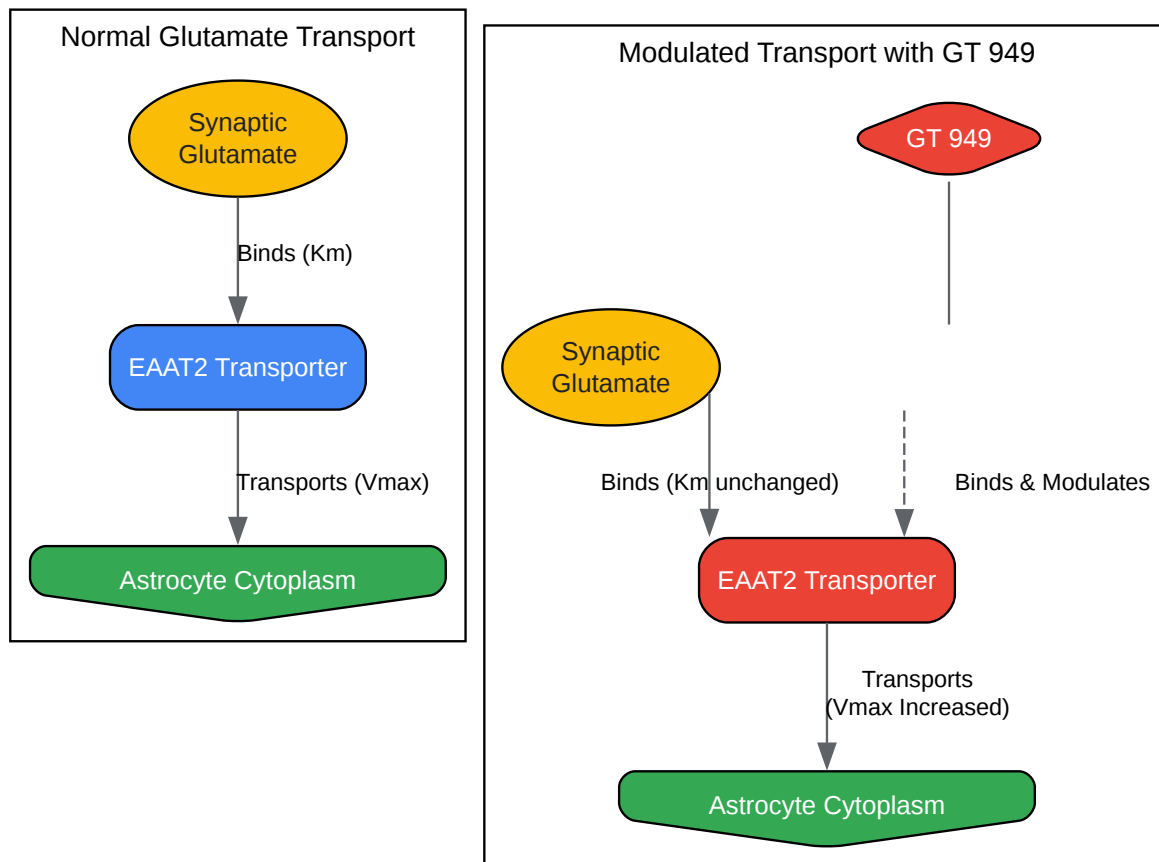
GT 949 is a quinoline-2-one derivative with the following chemical properties.

Property	Value	Citations
IUPAC Name	3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one	
CAS Number	460330-27-2	
Molecular Formula	C30H37N7O2	
Molecular Weight	527.66 g/mol	
Appearance	Solid Powder	

Mechanism of Action

GT 949 functions as a positive allosteric modulator (PAM) of EAAT2. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct, topographically separate site on the transporter. This binding event induces a conformational change that enhances the transporter's function.

Kinetic analysis has shown that **GT 949** increases the maximum transport velocity (V_{max}) of glutamate uptake by EAAT2 without significantly altering the Michaelis constant (K_m), which represents the transporter's affinity for glutamate. This noncompetitive mode of action confirms its role as a PAM, effectively increasing the efficiency of glutamate clearance from the synapse once the transporter is saturated.



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Figure 1: Mechanism of EAAT2 Positive Allosteric Modulation by **GT 949**.

In Vitro Efficacy and Potency

The potency of **GT 949** has been quantified in various cellular systems, revealing nanomolar to sub-nanomolar activity. The compound was initially developed as a racemic mixture, and subsequent chiral separation showed that one enantiomer, **GT 949A**, is significantly more potent.

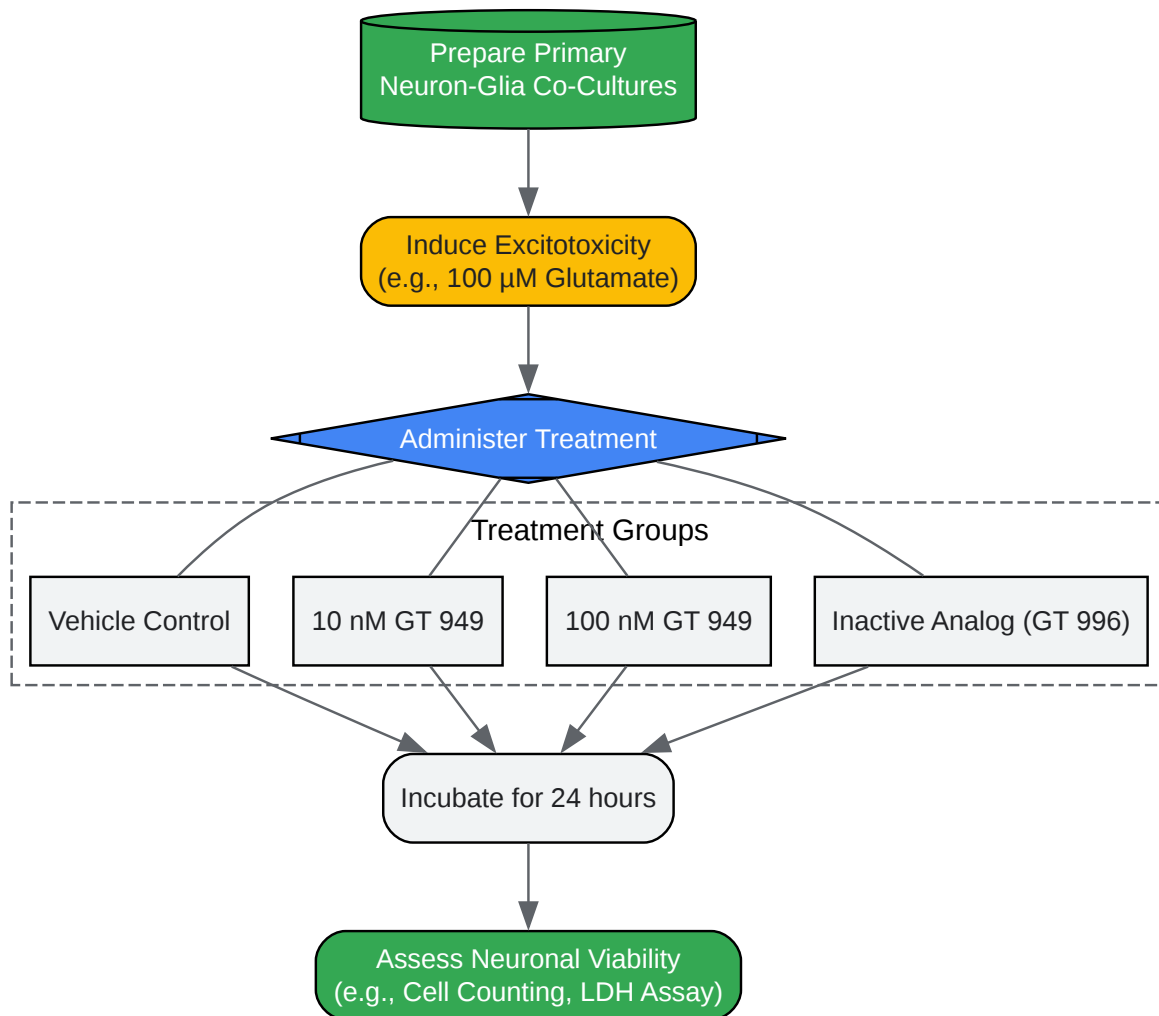
Assay System	Compound	Parameter	Value	Citations
EAAT2-transfected COS-7 Cells	Racemic GT 949	EC50	0.26 ± 0.03 nM	
GT 949A (enantiomer)	EC50	0.041 ± 0.01 nM		
GT 949B (enantiomer)	EC50	0.89 ± 0.42 nM		
Cultured Primary Astrocytes	Racemic GT 949	EC50	1.0 ± 0.07 nM	
GT 949A (enantiomer)	EC50	0.5 ± 0.04 nM		
GT 949B (enantiomer)	EC50	15 ± 1.3 nM		
EAAT2-transfected COS-7 Cells	Racemic GT 949	Vmax Increase	~47%	
Racemic GT 949	Glutamate Removal Rate	~70% increase		
Cultured Primary Astrocytes	Racemic GT 949	Glutamate Uptake	~58% enhancement	

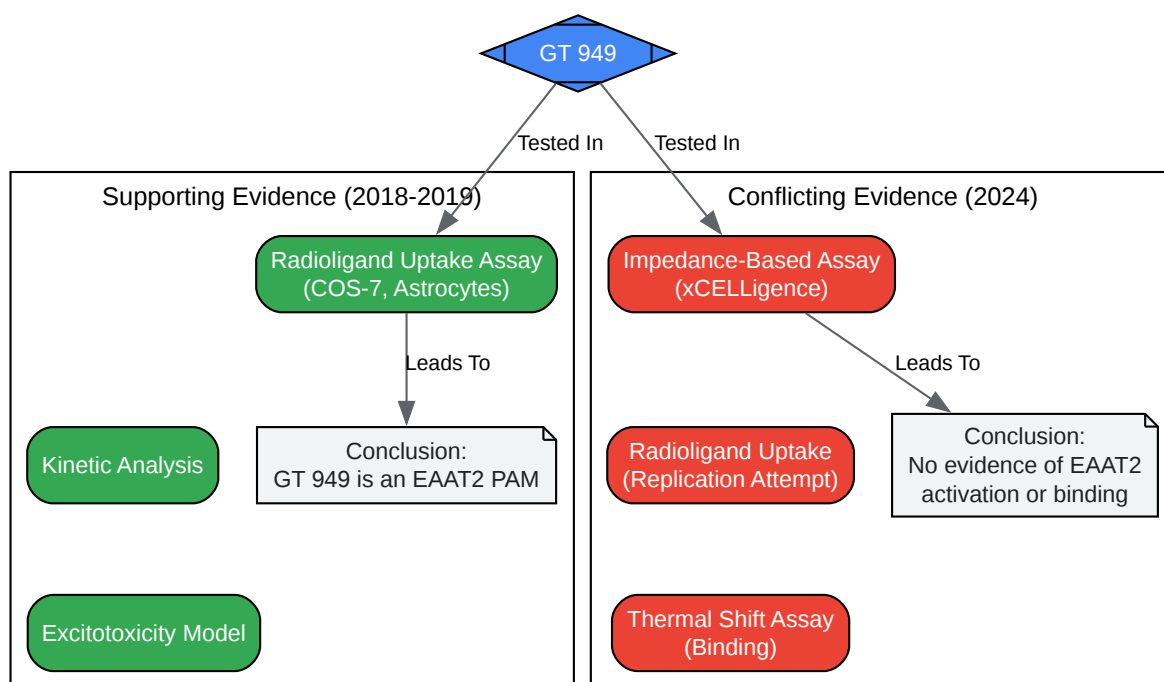
Neuroprotective Effects in Excitotoxicity Models

The primary therapeutic potential of an EAAT2 PAM lies in its ability to protect neurons from glutamate-induced excitotoxicity. In vitro studies have confirmed this neuroprotective capacity for **GT 949**.

Model	Insult	GT 949 Conc.	Outcome	Citations
Neuron-glia co-culture	Acute Glutamate	10 nM	Neuronal survival increased to ~78% of baseline	
Acute Glutamate	100 nM		Neuronal survival increased to ~97% of baseline	
Neuron-glia co-culture	Oxidative Stress (H ₂ O ₂)	10 - 100 nM	No neuroprotection observed	

The lack of protection in the oxidative stress model is hypothesized to be due to direct damage to the glutamate transporters themselves, rendering them unresponsive to modulation. The neuroprotective effect against glutamate insult is dependent on active transport, as co-treatment with the EAAT inhibitor TBOA abolishes the protective effect of **GT 949**.





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